molecular formula C21H22FN3O4 B2855348 N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide CAS No. 491867-77-7

N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide

Cat. No.: B2855348
CAS No.: 491867-77-7
M. Wt: 399.422
InChI Key: VCRMWVMTMVWSGM-UHFFFAOYSA-N
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Description

N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide: is a complex organic compound that features a unique combination of functional groups, including an acetylbenzo[d]1,3-dioxole moiety and a fluorophenylpiperazine unit

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Probes: Investigating enzyme activity and protein interactions.

    Fluorescent Markers: Due to its aromatic structure, it can be used in fluorescence-based assays.

Medicine

    Pharmacology: Potential therapeutic agent for neurological disorders due to its interaction with neurotransmitter receptors.

    Drug Development: Scaffold for designing new drugs with improved efficacy and safety profiles.

Industry

    Material Science: Component in the synthesis of polymers and advanced materials.

    Agriculture: Potential use in the development of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide typically involves multiple steps:

  • Formation of the Acetylbenzo[d]1,3-dioxole Intermediate

      Starting Material: 1,3-benzodioxole

      Reaction: Acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid.

      Conditions: Reflux at elevated temperatures (80-100°C) for several hours.

  • Synthesis of the Fluorophenylpiperazine Intermediate

      Starting Material: 2-fluoroaniline

      Reaction: Piperazine ring formation via nucleophilic substitution.

      Conditions: Reaction with piperazine in a polar solvent like ethanol, under reflux conditions.

  • Coupling of Intermediates

      Reaction: Amide bond formation between the acetylbenzo[d]1,3-dioxole and fluorophenylpiperazine intermediates.

      Conditions: Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an anhydrous solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Automated Synthesis: Using robotic systems to handle multiple reaction steps.

    Purification: Techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

      Conditions: Aqueous or organic solvents, often under acidic conditions.

      Products: Oxidized derivatives, potentially forming carboxylic acids or ketones.

  • Reduction

      Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

      Conditions: Anhydrous solvents like ether or THF.

      Products: Reduced forms, such as alcohols or amines.

  • Substitution

      Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

      Conditions: Vary depending on the nucleophile/electrophile involved.

      Products: Substituted derivatives with new functional groups.

Mechanism of Action

The mechanism by which N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide exerts its effects involves:

    Molecular Targets: Binding to specific receptors or enzymes, such as serotonin or dopamine receptors in the brain.

    Pathways: Modulation of neurotransmitter release and reuptake, influencing signal transduction pathways involved in mood regulation and cognitive function.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-chlorophenyl)piperazinyl)ethanamide
  • N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-methylphenyl)piperazinyl)ethanamide

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom in the phenyl ring enhances the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
  • Aromatic Structure : The dioxole ring provides unique electronic properties that can influence the compound’s reactivity and interaction with biological targets.

This detailed overview highlights the significance of N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide in various scientific and industrial fields

Properties

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4/c1-14(26)15-10-19-20(29-13-28-19)11-17(15)23-21(27)12-24-6-8-25(9-7-24)18-5-3-2-4-16(18)22/h2-5,10-11H,6-9,12-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRMWVMTMVWSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)CN3CCN(CC3)C4=CC=CC=C4F)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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